2-Thio-6-hydroxypurine hydrate
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Overview
Description
2-Thio-6-hydroxypurine hydrate is a chemical compound with the molecular formula C5H4N4OS.H2O and a molecular weight of 186.194 g/mol It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thio-6-hydroxypurine hydrate typically involves the reaction of 6-chloropurine with thiourea under specific conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the purity and yield of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, with considerations for scaling up the reaction, purification, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2-Thio-6-hydroxypurine hydrate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfide derivatives.
Reduction: Reduction reactions can convert it into different thiol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the thio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various purine derivatives with modified functional groups, which can have different chemical and biological properties .
Scientific Research Applications
2-Thio-6-hydroxypurine hydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Thio-6-hydroxypurine hydrate involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes and interfere with nucleic acid metabolism, leading to its potential therapeutic effects. The compound’s ability to form hydrogen bonds and interact with biological macromolecules is crucial for its activity .
Comparison with Similar Compounds
Similar Compounds
6-Mercaptopurine: A thiopurine derivative used in the treatment of leukemia.
Thioguanine: Another thiopurine used in chemotherapy.
Azathioprine: A prodrug that is metabolized into 6-mercaptopurine and used as an immunosuppressant.
Uniqueness
2-Thio-6-hydroxypurine hydrate is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and interact with biological targets in distinct ways. Its hydrate form also influences its solubility and stability, making it suitable for different applications compared to its analogs .
Properties
IUPAC Name |
2-sulfanylidene-3,7-dihydropurin-6-one;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4OS.H2O/c10-4-2-3(7-1-6-2)8-5(11)9-4;/h1H,(H3,6,7,8,9,10,11);1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVRQEIQDIDMSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=O)NC(=S)N2.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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